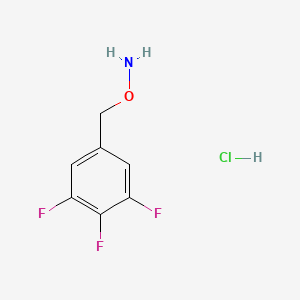
O-(3,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C7H7F3NO·HCl It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a trifluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 3,4,5-trifluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(3,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: O-(3,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of oximes and other nitrogen-containing compounds. It is also used in the derivatization of carbonyl compounds for analytical purposes.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its unique chemical properties make it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various fluorinated compounds.
Mechanism of Action
The mechanism of action of O-(3,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluorobenzyl group enhances the compound’s reactivity and binding affinity, allowing it to effectively modulate biochemical pathways. The hydroxylamine group can participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
- O-Benzylhydroxylamine Hydrochloride
- O-tert-Butylhydroxylamine Hydrochloride
Comparison:
- O-(3,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride is unique due to the presence of three fluorine atoms on the benzyl ring, which significantly alters its chemical properties compared to other hydroxylamine derivatives.
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride has five fluorine atoms, making it more electron-withdrawing and potentially more reactive in certain reactions.
- O-Benzylhydroxylamine Hydrochloride lacks fluorine atoms, resulting in different reactivity and applications.
- O-tert-Butylhydroxylamine Hydrochloride has a bulky tert-butyl group, affecting its steric properties and reactivity.
Properties
Molecular Formula |
C7H7ClF3NO |
|---|---|
Molecular Weight |
213.58 g/mol |
IUPAC Name |
O-[(3,4,5-trifluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-5-1-4(3-12-11)2-6(9)7(5)10;/h1-2H,3,11H2;1H |
InChI Key |
VXHRLFSUFHIUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)
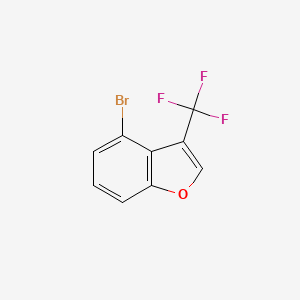
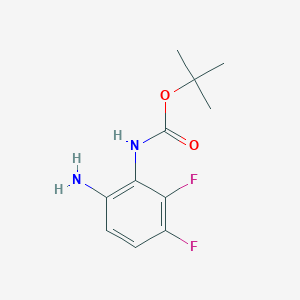
![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)
![Pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13689987.png)
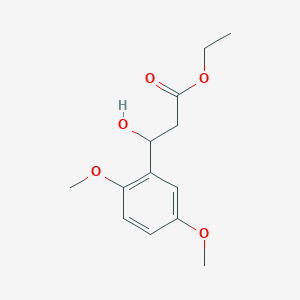
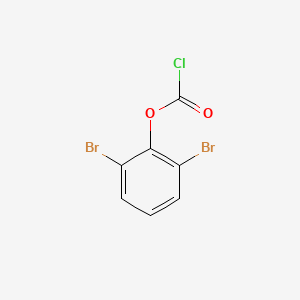
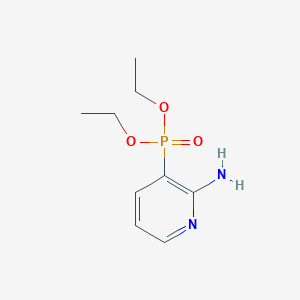

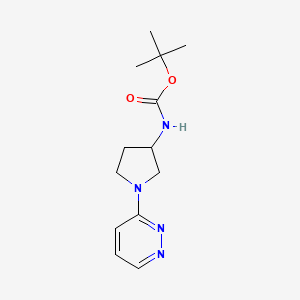

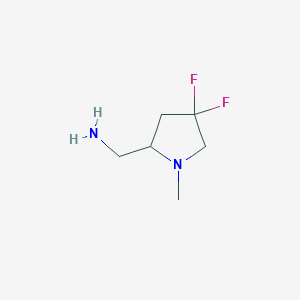
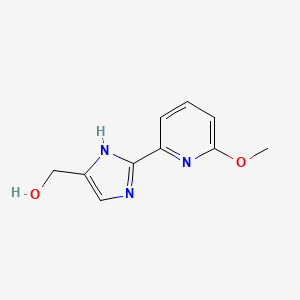
![8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13690031.png)
